molecular formula C10H9IO2 B13661860 Methyl 2-(2-iodophenyl)acrylate

Methyl 2-(2-iodophenyl)acrylate

Cat. No.: B13661860
M. Wt: 288.08 g/mol
InChI Key: WNEZZSDRHXJVTK-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-iodophenyl)acrylate typically involves the reaction of 2-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. These processes involve the use of tubular reactors and ultrasonication-assisted flow strategies to minimize side products and handle the formed slurry effectively .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-iodophenyl)acrylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the acrylate group can lead to the formation of alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

Major Products Formed:

Scientific Research Applications

Methyl 2-(2-iodophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring makes it a good leaving group, facilitating substitution reactions. The acrylate group can undergo polymerization or addition reactions, leading to the formation of various polymers and copolymers. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

  • Methyl 2-(2-bromophenyl)acrylate
  • Methyl 2-(2-chlorophenyl)acrylate
  • Methyl 2-(2-fluorophenyl)acrylate

Comparison: Methyl 2-(2-iodophenyl)acrylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, offering advantages in specific synthetic applications .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-(2-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3

InChI Key

WNEZZSDRHXJVTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1I

Origin of Product

United States

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